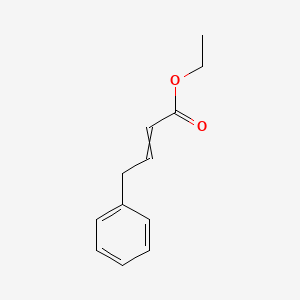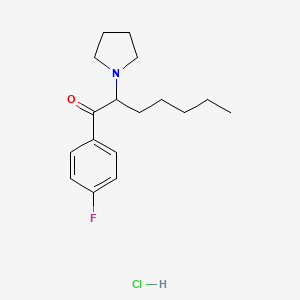
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: Exploring its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This can result in stimulant effects and other pharmacological actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H25ClFNO |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride |
InChI |
InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H |
InChI-Schlüssel |
IOVKXWFHQZLEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


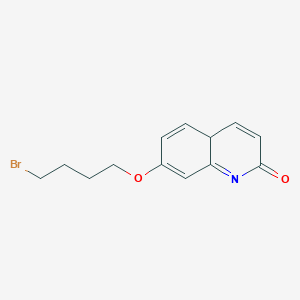
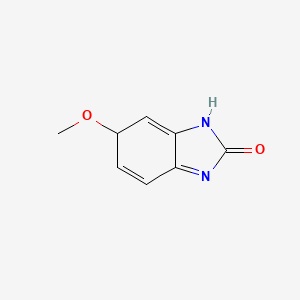

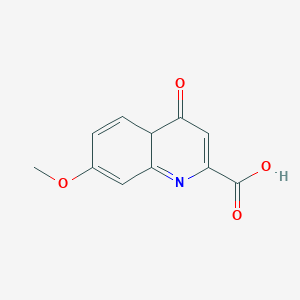
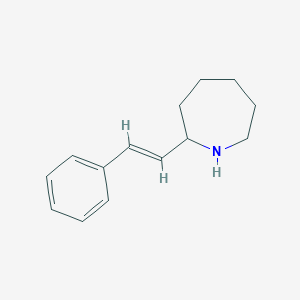
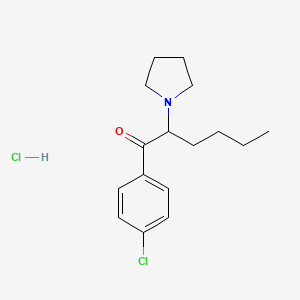

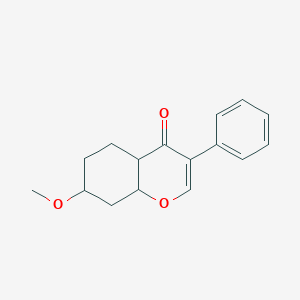
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
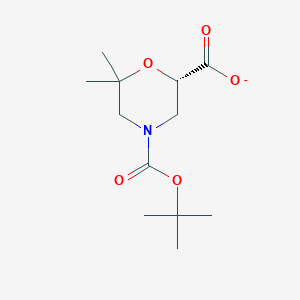


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)
